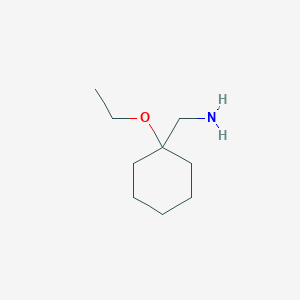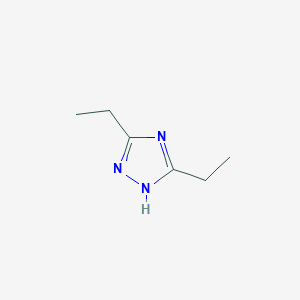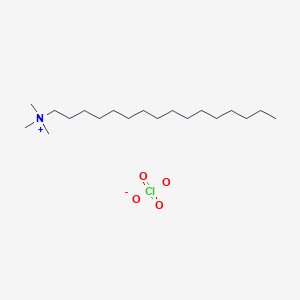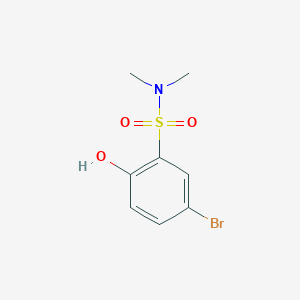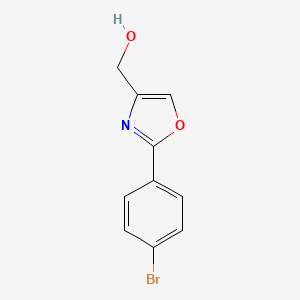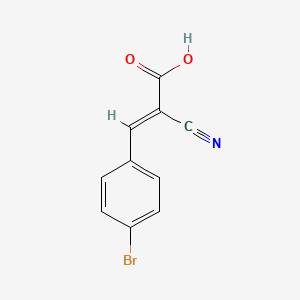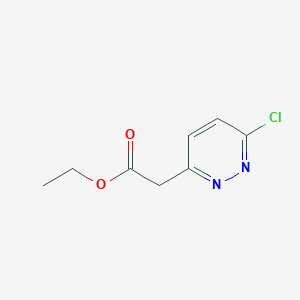
Ethyl 2-(6-chloropyridazin-3-YL)acetate
Vue d'ensemble
Description
Molecular Structure Analysis
The linear structure formula for Ethyl 2-(6-chloropyridazin-3-YL)acetate is C8H9ClN2O2 .Physical And Chemical Properties Analysis
Ethyl 2-(6-chloropyridazin-3-YL)acetate is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.12, indicating its lipophilicity . Its water solubility is 3.24 mg/ml, classifying it as very soluble .Applications De Recherche Scientifique
Corrosion Inhibition
- Corrosion Inhibition in Steel: A study demonstrated that a derivative of Ethyl 2-(6-chloropyridazin-3-yl)acetate, namely ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, acts as a corrosion inhibitor for mild steel in hydrochloric acid solution. This compound showed an efficiency increase with concentration, reaching a maximum value of 83.1% at a specific concentration (Ghazoui et al., 2017).
Biological Activity
- Synthesis and Bioactivity: Another study focused on synthesizing Ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates. These compounds showed promise in antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities. Notably, they exhibited minimal toxic risks such as mutagenicity and oncogenicity (Gurevich et al., 2020).
Anticancer Potential
- Anticancer Agents Synthesis: Derivatives of Ethyl 2-(6-chloropyridazin-3-yl)acetate were synthesized and tested for their effects on cancer cells. These compounds were found to impact the proliferation and survival of cancer cells in mice models, highlighting their potential in cancer treatment (Temple et al., 1983).
Pharmaceutical Applications
- Analgesic and Anti-Inflammatory Properties: A 2007 study synthesized derivatives of Ethyl 2-(6-chloropyridazin-3-yl)acetate with arylpiperazinyl structures. These compounds showedsignificant in vivo analgesic and anti-inflammatory activity without causing gastric ulcerogenic effects, making them potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) (Duendar et al., 2007).
Chemical Synthesis and Structural Analysis
- Chemical Synthesis and Spectroscopic Studies: The synthesis of a pyridazinone derivative, specifically (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate, was conducted and characterized using various spectroscopic techniques. This research is crucial for understanding the molecular structure and properties of such compounds (Kalai et al., 2021).
Solubility Studies
- Solubility in Various Solvents: A study on the solubility of 6-chloropyridazin-3-amine, a related compound, in different solvents, was conducted. This research is vital for the application of these compounds in various chemical processes and pharmaceutical formulations (Cao et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(6-chloropyridazin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRXXSGPQOFJKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-chloropyridazin-3-YL)acetate | |
CAS RN |
1023817-10-8 | |
| Record name | ethyl 2-(6-chloropyridazin-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)
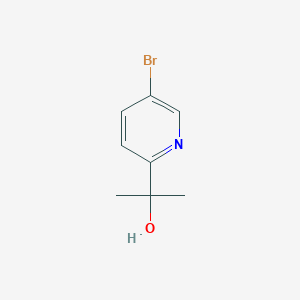
![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)

